molecular formula C15H15I3N2O6 B1616824 Ethyl cartrizoate CAS No. 5714-09-0

Ethyl cartrizoate

Cat. No.: B1616824
CAS No.: 5714-09-0
M. Wt: 700.00 g/mol
InChI Key: BZHSRUIDLJDTTJ-UHFFFAOYSA-N
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Description

Ethyl cartrizoate is a chemical compound with the molecular formula C15H15I3N2O6 . It is primarily used as a bronchographic agent in diagnostic imaging . The compound is known for its high iodine content, which makes it effective in enhancing the contrast of bronchographic images.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cartrizoate can be synthesized through the esterification of 3,5-diacetamido-2,4,6-triiodobenzoic acid with 2-ethoxy-2-oxoethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .

Mechanism of Action

The primary mechanism of action of ethyl cartrizoate is its ability to enhance the contrast of bronchographic images. The high iodine content of the compound increases the absorption of X-rays, making the bronchial structures more visible on the imaging film . The compound does not interact directly with biological targets but acts as a physical enhancer of image contrast.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSRUIDLJDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205774
Record name Ethyl cartrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-09-0
Record name Ethyl cartrizoate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cartrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL CARTRIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 175 mL of dry N,N-dimethylformamide (DMF) was added 63.6 g (0.100 mol) sodium diatrizoate and 14.7 g (0.120 mol) of ethyl chloroacetate and the mixture was heated on a steam bath for 6 hr. The reaction was filtered while hot and the filtrate cooled to room temperature and diluted to 500 ml with water. The mixture was cooled and filtered and the collected solid washed with water. The solid was then dissolved in 350 ml hot DMF, filtered and added to an equal volume of water. The mixture was cooled, filtered, washed with water, and the solid dried at 100° C. overnight to afford 53.0 g (76% yield) of a white powder, mp 269.5°-270.50° C.
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To 175 mL of dry N, N-dimethylformamide (DMF) was added 63.6 g (0.100 mol) sodium diatrizoate and 14.7 g (0.120 mol) of ethylchloroacetate and the mixture was heated on a steam bath for 6 hr. The reaction was filtered while hot and the filtrate cooled to room temperature and diluted to 500 ml with water. The mixture was cooled and filtered and the collected solid washed with water. The solid was then dissolved in 350 ml hot DMF, filtered and added to an equal volume of water. The mixture was cooled, filtered, washed with water, and the solid dried at 100° C. overnight to afford 53.0 g (76% yield) of a white powder, mp 269.5-270.5° C. Analysis for C15H15I3N2O6 calc'd/found: C 25.73/25.80; H 2.15/2.77; I 54.4/53.8.
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To 175 mL of dry N,N-dimethylformamide (DMF) was added 63.6 g (0.100 mol) sodium diatrizoate and 14.7 g (0.120 mol) of ethylchloroacetate and the mixture was heated on a steam bath for 6 hr. The reaction was filtered while hot and the filtrate cooled to room temperature and diluted to 500 ml with water. The mixture was cooled and filtered and the collected solid washed with water. The solid was then dissolved in 350 ml hot DMF, filtered and added to an equal volume of water. The mixture was cooled, filtered, washed with water, and the solid dried at 100° C. overnight to afford 53.0 g (76% yield) of a white powder, mp 269.5°-270.5° C.
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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